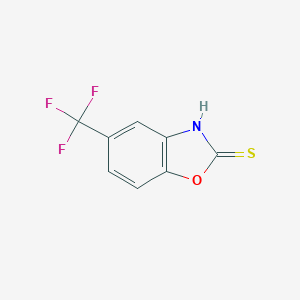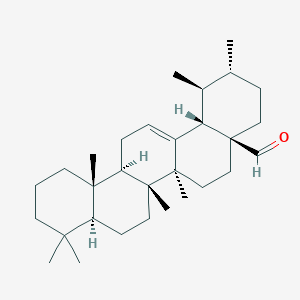
Urs-12-en-28-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urs-12-en-28-al is a triterpenoid compound found in various plant species, including Eucalyptus, Salvia, and Ziziphus. This compound has been widely studied for its potential therapeutic applications, particularly in the fields of cancer research and drug development. In
Applications De Recherche Scientifique
Urs-12-en-28-al has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that Urs-12-en-28-al can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Mécanisme D'action
The mechanism of action of Urs-12-en-28-al is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the activation of the p53 tumor suppressor gene, which plays a key role in regulating cell growth and apoptosis. Urs-12-en-28-al has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, Urs-12-en-28-al has been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
Urs-12-en-28-al has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and scavenge free radicals. In vivo studies have shown that Urs-12-en-28-al can inhibit tumor growth, reduce inflammation, and protect against neurodegeneration. Additionally, Urs-12-en-28-al has been shown to have low toxicity and minimal side effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Urs-12-en-28-al for lab experiments is its low toxicity and minimal side effects. This makes it a promising candidate for further study as a potential therapeutic agent. However, its low solubility in water and limited availability can be a limitation for some experiments. Additionally, the complex chemical synthesis required to produce Urs-12-en-28-al can be a barrier for some researchers.
Orientations Futures
There are several future directions for research on Urs-12-en-28-al. One area of focus is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Urs-12-en-28-al and its potential therapeutic applications. Other potential areas of research include its use as a chemopreventive agent, its effects on immune function, and its potential use in combination with other drugs for enhanced efficacy.
Méthodes De Synthèse
Urs-12-en-28-al can be synthesized from the triterpenoid precursor, ursolic acid, through a series of chemical reactions. One common method involves the oxidation of ursolic acid using Jones reagent, followed by a Clemmensen reduction to yield Urs-12-en-28-al. Another method involves the use of enzymes, such as P450 monooxygenases, to catalyze the conversion of ursolic acid to Urs-12-en-28-al.
Propriétés
Numéro CAS |
13250-38-9 |
|---|---|
Nom du produit |
Urs-12-en-28-al |
Formule moléculaire |
C30H48O |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,19-21,23-25H,8,10-18H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |
Clé InChI |
YJVXDRHQRLHFGY-PQSOHBQGSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C=O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
Synonymes |
Urs-12-en-28-al |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
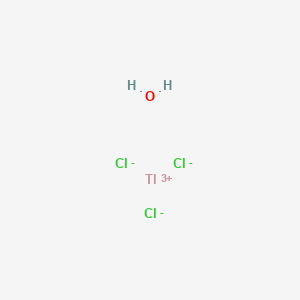
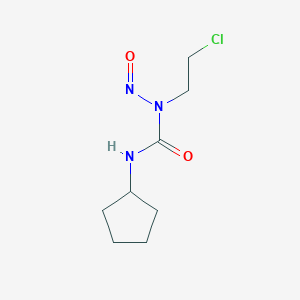
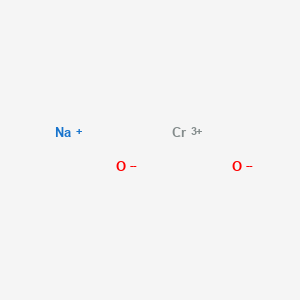
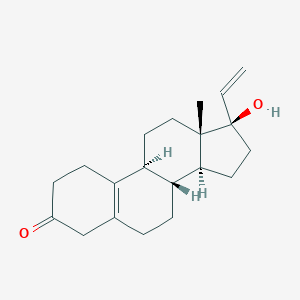
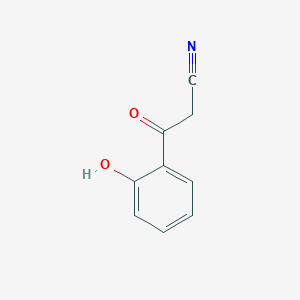
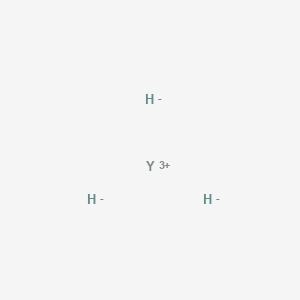
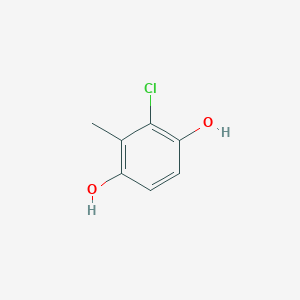

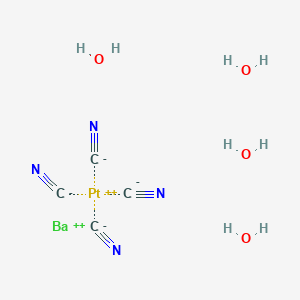

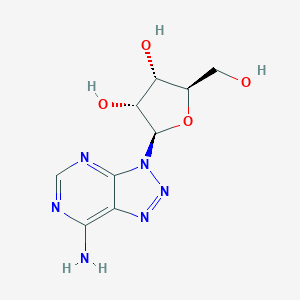
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
